![molecular formula C12H12N2 B6296904 2-Cyclopropyl-5-phenyl-1H-imidazole CAS No. 2118237-70-8](/img/structure/B6296904.png)
2-Cyclopropyl-5-phenyl-1H-imidazole
Overview
Description
“2-Cyclopropyl-5-phenyl-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many natural products such as histidine, purine, and histamine .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. One common method involves the reaction of glyoxal, formaldehyde, and ammonia . The synthesis of imidazole derivatives has been a major area of interest due to their wide range of biological activities .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-5-phenyl-1H-imidazole” would consist of an imidazole ring attached to a phenyl group and a cyclopropyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a variety of chemical reactions. They are amphoteric in nature, meaning they can act as both acids and bases . They are also known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-5-phenyl-1H-imidazole” would depend on its exact structure. In general, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives show significant antibacterial activity. They are effective against various bacterial strains, making them valuable in the development of new antibacterial drugs .
Antimycobacterial Activity
Imidazole compounds also exhibit antimycobacterial properties. This makes them potential candidates for the treatment of diseases caused by mycobacteria, such as tuberculosis .
Anti-inflammatory Properties
Imidazole derivatives have been found to possess anti-inflammatory properties. This makes them useful in the treatment of various inflammatory conditions .
Antitumor Activity
Imidazole compounds have shown potential in cancer treatment due to their antitumor activity. They can inhibit the growth of tumor cells, making them a focus of cancer research .
Antidiabetic Activity
Some imidazole derivatives have been found to exhibit antidiabetic activity. This suggests potential applications in the treatment of diabetes .
Antioxidant Properties
Imidazole compounds can act as antioxidants. This property is beneficial in various fields of health and medicine, particularly in the prevention and treatment of diseases caused by oxidative stress .
Antiviral Activity
Certain imidazole derivatives have shown antiviral properties, making them potential candidates for the development of antiviral drugs .
Antiulcer Activity
Imidazole compounds, such as omeprazole and pantoprazole, are well-known for their antiulcer activity. They are commonly used in the treatment of peptic ulcers .
Mechanism of Action
Target of Action
2-Cyclopropyl-5-phenyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Cyclopropyl-5-phenyl-1H-imidazole may also interact with various biological targets.
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Imidazole is a key component of several important biological molecules, such as histidine and purines . Therefore, it’s plausible that 2-Cyclopropyl-5-phenyl-1H-imidazole could influence pathways involving these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-Cyclopropyl-5-phenyl-1H-imidazole.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopropyl-5-phenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-4-9(5-3-1)11-8-13-12(14-11)10-6-7-10/h1-5,8,10H,6-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJLNVQMJYNAOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-phenyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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